

Application Note: Strategic Synthesis of 5-Isothiazoleacetic Acid

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Compound of Interest

Compound Name: 5-Isothiazoleacetic acid

CAS No.: 10271-84-8

Cat. No.: B3374640

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Executive Summary & Strategic Rationale

5-Isothiazoleacetic acid is a critical heterocyclic building block in medicinal chemistry, serving as a bioisostere for phenylacetic acid and a precursor for various auxin-like compounds and potential MIF (Macrophage Migration Inhibitory Factor) antagonists.^[1]

While historical methods for synthesizing 5-substituted isothiazoles rely on complex ring-closure procedures or harsh radical halogenations, this protocol utilizes a Direct Lateral Lithiation strategy. This approach exploits the specific acidity of the C-5 methyl group in 5-methylisothiazole, enabling a single-step carbon-carbon bond formation.

Key Advantages of this Protocol:

- Atom Economy: Direct functionalization of the commercially available 5-methylisothiazole.^[1]
- Selectivity: Uses kinetic control (-78°C) to prevent ring cleavage, a common failure mode in isothiazole chemistry.^[1]

- Scalability: Avoids the use of explosive diazomethane (Arndt-Eistert method) or toxic cyanides (nucleophilic displacement).[1]

Retrosynthetic Analysis

The strategic disconnection relies on the acidity of the methyl protons at the 5-position.[1] The sulfur atom in the isothiazole ring enhances the acidity of the adjacent methyl group, allowing for deprotonation by strong, bulky bases like Lithium Diisopropylamide (LDA).



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Figure 1: Retrosynthetic disconnection showing the direct conversion of 5-methylisothiazole to the target acid via a lithiated intermediate.

Primary Protocol: Lateral Lithiation & Carboxylation

Materials & Reagents

Reagent	Role	Purity/Grade	Notes
5-Methylisothiazole	Starting Material	>98%	Dried over molecular sieves if necessary.[1]
n-Butyllithium (n-BuLi)	Base Precursor	1.6M or 2.5M in Hexanes	Titrate before use.[1] Pyrophoric.
Diisopropylamine (DIPA)	Base Precursor	99%	Distilled over CaH ₂ ; Store under Ar.[1]
Tetrahydrofuran (THF)	Solvent	Anhydrous	Distilled from Na/Benzophenone or from SPS.[1]
Dry Ice (CO ₂)	Electrophile	Solid Block	Clean surface; crush immediately before use.[1]
Hydrochloric Acid (HCl)	Quench/Workup	2M Aqueous	-

Experimental Procedure (Step-by-Step)

Step 1: Generation of LDA (In-situ)

- Setup: Flame-dry a 250 mL three-neck round-bottom flask equipped with a magnetic stir bar, nitrogen inlet, and rubber septum.
- Solvent Charge: Add anhydrous THF (50 mL) and Diisopropylamine (1.1 equiv, 11 mmol) via syringe.
- Cooling: Cool the solution to -78°C using a dry ice/acetone bath.
- Lithiation: Dropwise add n-BuLi (1.1 equiv, 11 mmol) over 15 minutes. Ensure the internal temperature does not rise above -70°C.
- Activation: Stir the mixture at 0°C for 15 minutes to ensure complete formation of LDA, then re-cool to -78°C.

Step 2: Lateral Lithiation of 5-Methylisothiazole

- Addition: Dissolve 5-Methylisothiazole (1.0 equiv, 10 mmol) in anhydrous THF (10 mL). Add this solution dropwise to the LDA mixture at -78°C over 20 minutes.
 - Critical Process Parameter (CPP): The solution will likely turn a deep color (often orange/red), indicating the formation of the lithiated anion.[1]
- Reaction Time: Stir at -78°C for 45–60 minutes. Do not warm up, as this may lead to ring fragmentation (cleavage of the S-N bond).

Step 3: Carboxylation (The Trap)

- CO₂ Addition: Add an excess of crushed, solid Dry Ice (approx. 10-20g) directly into the reaction flask through a powder funnel (under a stream of nitrogen to prevent moisture entry). Alternatively, bubble dry gaseous CO₂ through the solution.
- Warming: Allow the reaction to stir for 30 minutes at -78°C , then remove the cooling bath and allow it to warm to room temperature (25°C) over 2 hours. The mixture should become a thick slurry (lithium carboxylate salt).

Step 4: Quench & Isolation

- Quench: Carefully add water (20 mL) to dissolve the salts.
- Extraction (Impurity Removal): Wash the basic aqueous layer with Diethyl Ether (2 x 30 mL) to remove unreacted starting material and neutral byproducts.[1] Discard the organic (ether) layer.
- Acidification: Acidify the aqueous layer to pH ~2 using 2M HCl. A precipitate (the product) may form.[2]
- Extraction (Product): Extract the acidic aqueous layer with Ethyl Acetate (3 x 40 mL).
- Drying: Combine the EtOAc layers, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
- Purification: Recrystallize the crude solid from Ethanol/Water or purify via flash column chromatography (SiO₂, 5% MeOH in DCM with 1% AcOH).

Alternative Protocol: Willgerodt-Kindler Reaction

Use this method if cryogenic facilities (-78°C) are unavailable or for multi-gram scale-up where n-BuLi handling is hazardous.[1]

Precursor: 5-Acetylthiazole (Synthesized via Friedel-Crafts or from 5-isothiazolecarboxylic acid derivatives).[1]

- Reagents: 5-Acetylthiazole (1 eq), Sulfur (2 eq), Morpholine (3 eq).[1]
- Reflux: Heat the mixture at 130°C for 4-6 hours.
- Intermediate: Isolate the thiomorpholide intermediate.
- Hydrolysis: Reflux the thiomorpholide in concentrated H₂SO₄/Acetic Acid or NaOH/EtOH to yield **5-Isothiazoleacetic acid**.
- Note: This method produces a sulfurous odor and requires rigorous ventilation.

Analytical Validation & Quality Control

Test	Expected Result	Interpretation
1H NMR (DMSO-d ₆)	δ 12.5 (br s, 1H, COOH)	Confirms carboxylic acid proton.[1]
δ 8.45 (d, J=1.8 Hz, 1H, H-3)	Characteristic Isothiazole ring proton.[1]	
δ 7.15 (s, 1H, H-4)	Ring proton adjacent to substitution.[1]	
δ 3.95 (s, 2H, CH ₂)	Diagnostic Singlet: Confirms acetic acid side chain.[1]	
HPLC Purity	>95% (AUC)	Retention time distinct from 5-methylisothiazole.[1]
Mass Spec (ESI-)	[M-H] ⁻ = 142.0	Consistent with Molecular Weight of 143.[1]16.

Critical Safety & Technical Notes

Technical Note: ISO-1 Differentiation

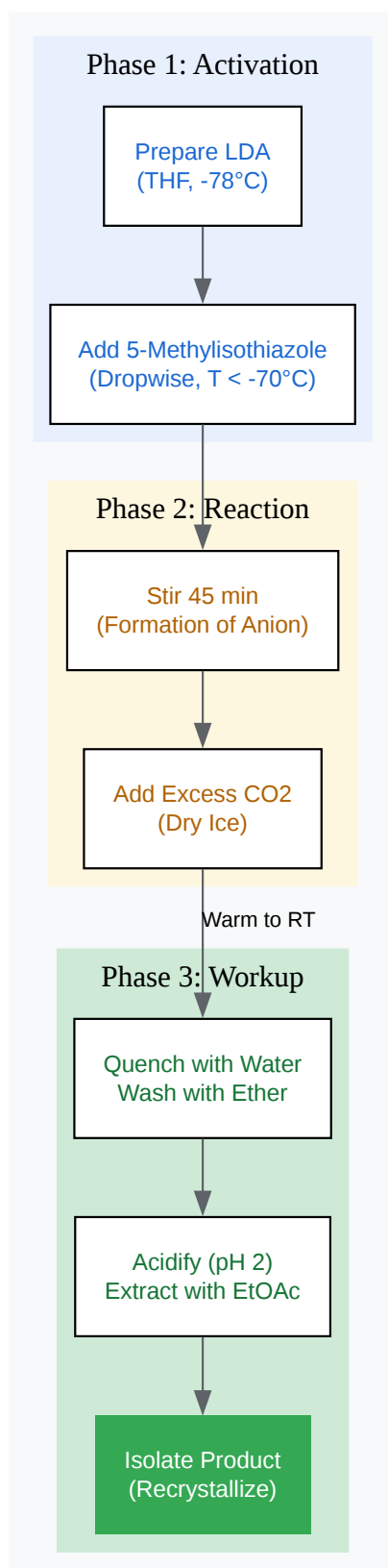
WARNING: Do not confuse **5-Isothiazoleacetic acid** with the MIF inhibitor commonly known as ISO-1.[1]

- Target Molecule: **5-Isothiazoleacetic acid** (Heterocycle: Isothiazole, S-N bond).[1]
- ISO-1 (MIF Inhibitor): (S,R)-3-(4-hydroxyphenyl)-4,5-dihydro-5-isoxazoleacetic acid methyl ester (Heterocycle: Isoxazole, O-N bond).[1][3]
- Ensure your starting material is 5-methylisothiazole, not 5-methylisoxazole.[1]

Safety Hazards

- n-Butyllithium: Extreme fire hazard.[1] Pyrophoric. Reacts violently with water. Use only with proper training and inert atmosphere techniques.
- Isothiazoles: Many isothiazole derivatives have strong odors and potential sensitizing properties.[1] Handle in a fume hood.
- Ring Cleavage: Isothiazoles are less stable than thiazoles toward strong bases.[1] Strict adherence to the -78°C temperature limit is required to prevent ring opening (S-N bond cleavage).

Process Workflow Diagram



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Figure 2: Operational workflow for the synthesis of **5-Isothiazoleacetic acid** via lateral lithiation.

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